molecular formula C36H72NO8P B15074967 1-Myristoyl-2-myristoyl-sn-glycero-3-phosphocholine-d27

1-Myristoyl-2-myristoyl-sn-glycero-3-phosphocholine-d27

Cat. No.: B15074967
M. Wt: 705.1 g/mol
InChI Key: CITHEXJVPOWHKC-QPUVRMJWSA-N
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Description

14:0-14:0-d27 PC, also known as 1-myristoyl-2-myristoyl-d27-sn-glycero-3-phosphocholine, is a deuterated phospholipid compound. It is a synthetic analog of naturally occurring phosphatidylcholine, where the hydrogen atoms in the fatty acid chains are replaced with deuterium. This compound is commonly used in scientific research due to its unique properties, such as increased stability and distinct spectroscopic signatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14:0-14:0-d27 PC involves the esterification of deuterated myristic acid with glycerophosphocholine. The process typically includes the following steps:

    Preparation of Deuterated Myristic Acid: Deuterated myristic acid is synthesized by hydrogenation of myristic acid in the presence of deuterium gas.

    Esterification: The deuterated myristic acid is then esterified with glycerophosphocholine under controlled conditions, often using catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as thin-layer chromatography (TLC) to ensure high purity (>99%).

Industrial Production Methods

Industrial production of 14:0-14:0-d27 PC follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Deuterated Myristic Acid: Utilizing large-scale hydrogenation reactors.

    Automated Esterification: Employing automated systems to control reaction conditions and ensure consistency.

    High-Throughput Purification: Using advanced chromatographic techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

14:0-14:0-d27 PC undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form peroxides and other oxidative products.

    Hydrolysis: It can be hydrolyzed by phospholipases to yield deuterated myristic acid and glycerophosphocholine.

    Substitution: The deuterium atoms can be replaced with hydrogen under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Hydrolysis: Enzymatic hydrolysis using phospholipase A2.

    Substitution: Catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Oxidation: Deuterated myristic acid peroxides.

    Hydrolysis: Deuterated myristic acid and glycerophosphocholine.

    Substitution: Non-deuterated phosphatidylcholine.

Scientific Research Applications

14:0-14:0-d27 PC is widely used in various scientific research fields:

    Chemistry: Used as a model compound in studies of lipid oxidation and hydrolysis.

    Biology: Employed in membrane biophysics to study lipid bilayer dynamics and interactions.

    Medicine: Utilized in drug delivery research to develop liposomal formulations.

    Industry: Applied in the development of stable isotopic standards for mass spectrometry.

Mechanism of Action

The mechanism of action of 14:0-14:0-d27 PC involves its incorporation into lipid bilayers, where it influences membrane properties such as fluidity and permeability. The deuterium atoms provide distinct spectroscopic signatures, allowing researchers to track the compound’s behavior in biological systems. The molecular targets include membrane proteins and enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    160-160-d31 PC: A deuterated phospholipid with longer fatty acid chains.

    180-180-d35 PC: Another deuterated phospholipid with even longer chains.

    140 Lyso PC: A deuterated lysophosphatidylcholine with a single fatty acid chain.

Uniqueness

14:0-14:0-d27 PC is unique due to its specific chain length and deuteration pattern, which provide distinct physical and chemical properties. Compared to similar compounds, it offers a balance between stability and ease of synthesis, making it a valuable tool in various research applications.

Properties

Molecular Formula

C36H72NO8P

Molecular Weight

705.1 g/mol

IUPAC Name

[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,21D2,23D2,25D2,27D2,29D2

InChI Key

CITHEXJVPOWHKC-QPUVRMJWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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